Methyl 3-(methoxysulfinyl)propanoate
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Overview
Description
Methyl 3-(methoxysulfinyl)propanoate: is an organic compound with the molecular formula C5H10O4S. It is a methyl ester derivative of 3-(methoxysulfinyl)propanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(methoxysulfinyl)propanoate can be synthesized through several methods. One common method involves the reaction of methanol with methyl 3-mercaptopropionate in the presence of N-bromosuccinimide (NBS) as a reagent. The reaction is typically carried out in ethyl acetate at room temperature for about 8 hours. The reaction mixture is then extracted with dichloromethane, neutralized with sodium bicarbonate, and purified by column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(methoxysulfinyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Methyl 3-(methoxysulfinyl)propanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industrial Processes: It is used in the production of fine chemicals and as a reagent in various industrial applications
Mechanism of Action
The mechanism of action of methyl 3-(methoxysulfinyl)propanoate involves its interaction with specific molecular targets. The sulfinyl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Methyl 3-mercaptopropionate
- Methyl 3-(methylthio)propanoate
- Methyl 3-(methoxysulfonyl)propanoate
Comparison: Methyl 3-(methoxysulfinyl)propanoate is unique due to its sulfinyl group, which imparts distinct chemical reactivity compared to similar compounds. For example, methyl 3-mercaptopropionate contains a thiol group, making it more prone to oxidation, while methyl 3-(methylthio)propanoate has a thioether group, affecting its reactivity in different ways .
Properties
IUPAC Name |
methyl 3-methoxysulfinylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-8-5(6)3-4-10(7)9-2/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVWDVJMTCWVRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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